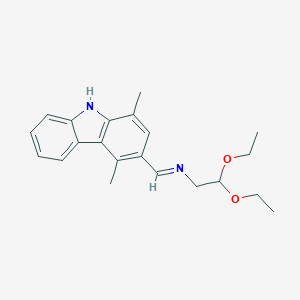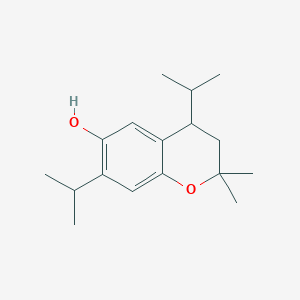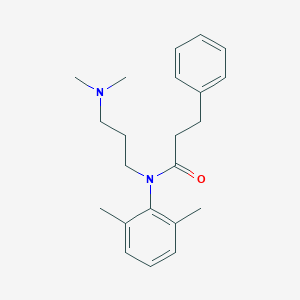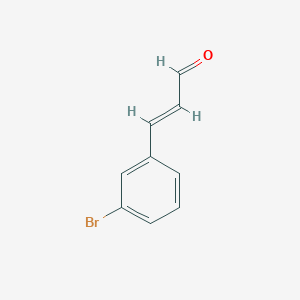
3-(3-Bromophenyl)acrylaldehyde
Vue d'ensemble
Description
3-(3-Bromophenyl)acrylaldehyde is a compound that can be inferred to have a bromine atom attached to the phenyl ring and an acrylaldehyde group based on its name. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be used to infer properties and reactivity of 3-(3-Bromophenyl)acrylaldehyde.
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Bromophenyl)acrylaldehyde often involves catalytic reactions or condensation processes. For instance, the catalytic direct α-alkylation of aldehydes with 2-(bromomethyl)acrylates has been achieved, yielding α-branched and functionalized aldehydes with high diastereo- and enantiopurity . Similarly, the Knoevenagel condensation has been used to synthesize various acrylic acid derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)acrylaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3-Bromophenyl)acrylaldehyde can be complex, with potential for various isomers. For example, the Z/E isomerism of certain acrylonitriles has been studied, showing that different isomers can be obtained and characterized by X-ray diffraction and DFT calculations . This suggests that 3-(3-Bromophenyl)acrylaldehyde may also exhibit isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Compounds with structures similar to 3-(3-Bromophenyl)acrylaldehyde can participate in a variety of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions . Additionally, the aldehyde group can be involved in condensation reactions, as seen in the synthesis of phthalazines and the preparation of α-methylene-γ-lactones . These reactions could be relevant for the chemical manipulation of 3-(3-Bromophenyl)acrylaldehyde in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Bromophenyl)acrylaldehyde can be diverse. For example, the solid-state synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide have been studied, revealing information about its thermal properties and crystal structure . The presence of bromine in the molecule can significantly influence its density and intermolecular interactions, as seen in the study of Z/E isomerism . These properties are crucial for understanding the behavior of 3-(3-Bromophenyl)acrylaldehyde in different environments and could inform its potential applications in material science or pharmaceuticals.
Applications De Recherche Scientifique
Detection of Amino Acids in Living Cells
- Synthesis and Application: A study describes the synthesis and characterization of a compound related to 3-(3-Bromophenyl)acrylaldehyde, used for detecting cysteine and homocysteine in living cells. This application is significant due to its selectivity and efficiency in biological settings (Madhu, Gonnade, & Ravikanth, 2013).
Catalytic Applications in Organic Reactions
- Oxidative Coupling and Reaction Mechanisms: A study focused on the role of copper bromide in catalyzing the oxidative coupling of 2-aminopyridines with cinnamaldehydes, revealing insights into the reaction mechanism and pathways. The study highlights the formation of intermediates related to acrylaldehyde (Bharate et al., 2015).
- Chemical Synthesis and Reactivity: Another research investigated the reactivity of a molecule closely related to 3-(3-Bromophenyl)acrylaldehyde, exploring the formation of different products based on deprotonation sites. This study provides insights into selective product formation in chemical synthesis (Pandolfi et al., 2019).
Computational Chemistry Studies
- Hydroformylation and Hydrogenation: A computational study explored the hydroformylation and hydrogenation of acrylaldehyde, indicating various pathways and energy barriers in these reactions. This research is crucial for understanding the dynamics of chemical processes involving acrylaldehyde (Luo, Tang, & Li, 2005).
Synthesis of Novel Compounds
- Synthesis of Imidazo[1,2-a]pyridines: Research focused on synthesizing novel compounds, like 3-formyl-2-phenyl-imidazo[1,2-a]pyridines, using acrylaldehyde derivatives. This type of synthesis is vital for developing new materials and pharmaceuticals (Ohsawa, Abe, & Igeta, 1980).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(3-Bromophenyl)acrylaldehyde is the enzyme hydroxypyruvate reductase . This enzyme plays a crucial role in the glyoxylate and dicarboxylate metabolism pathway, where it catalyzes the conversion of hydroxypyruvate to D-glycerate.
Mode of Action
3-(3-Bromophenyl)acrylaldehyde acts as a substrate analogue to the enzyme hydroxypyruvate reductase . It interacts with the enzyme, mimicking the natural substrate, and potentially inhibiting the enzyme’s activity. This interaction can lead to changes in the metabolic processes that the enzyme is involved in.
Biochemical Pathways
The compound affects the glyoxylate and dicarboxylate metabolism pathway by interacting with hydroxypyruvate reductase . The downstream effects of this interaction could potentially disrupt the normal metabolic processes, leading to changes in the production of D-glycerate and other metabolites.
Result of Action
The molecular and cellular effects of 3-(3-Bromophenyl)acrylaldehyde’s action are largely dependent on its interaction with hydroxypyruvate reductase . By acting as a substrate analogue, it could potentially inhibit the enzyme’s activity, leading to changes in metabolic processes and the production of certain metabolites.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(3-Bromophenyl)acrylaldehyde. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with hydroxypyruvate reductase .
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)acrylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






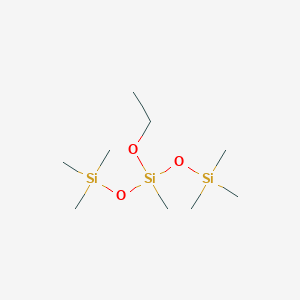



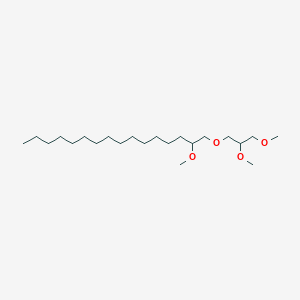

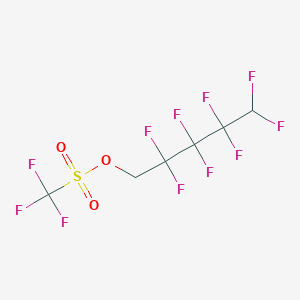
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
